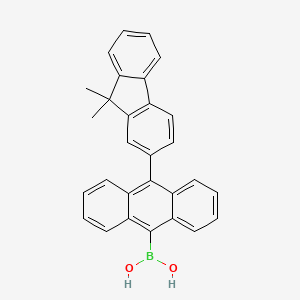
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is a complex organic compound with the molecular formula C29H23BO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid typically involves multiple steps, starting with the preparation of the fluorenyl and anthracenyl precursors. These precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with biological molecules, making it useful for imaging and diagnostic purposes.
Industry
In industry, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, conjugated systems makes it an attractive candidate for use in optoelectronic devices .
Mécanisme D'action
The mechanism of action of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific proteins or nucleic acids, altering their function or enabling their detection through fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A simpler boronic acid derivative with similar structural features but lacking the anthracenyl group.
Anthracen-9-ylboronic acid: Another boronic acid derivative with an anthracenyl group but without the fluorenyl moiety.
Uniqueness
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is unique due to the combination of the fluorenyl and anthracenyl groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and fluorescent probes .
Propriétés
Numéro CAS |
400607-35-4 |
|---|---|
Formule moléculaire |
C29H23BO2 |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C29H23BO2/c1-29(2)25-14-8-7-9-19(25)20-16-15-18(17-26(20)29)27-21-10-3-5-12-23(21)28(30(31)32)24-13-6-4-11-22(24)27/h3-17,31-32H,1-2H3 |
Clé InChI |
VQNORYOHXDDYRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
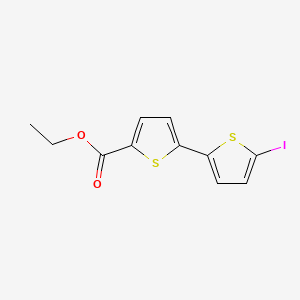

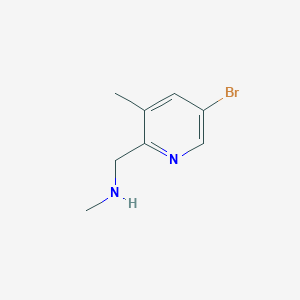
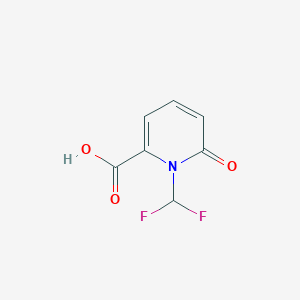
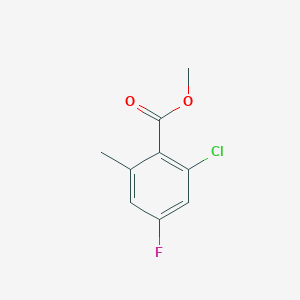
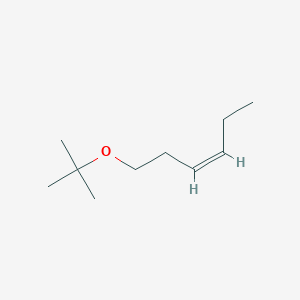
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)

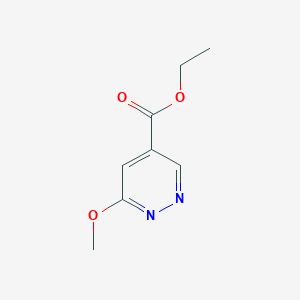
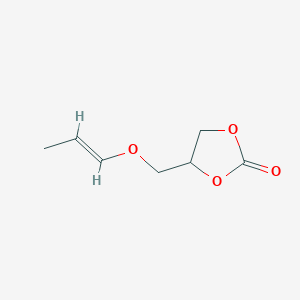
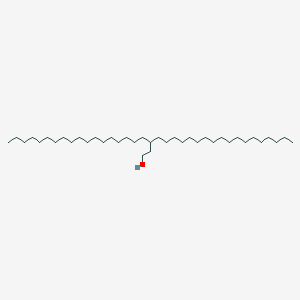
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
